molecular formula C8H5BrN2O3 B1336644 6-Bromo-5-nitroindolin-2-one CAS No. 557093-47-7

6-Bromo-5-nitroindolin-2-one

Cat. No.: B1336644
CAS No.: 557093-47-7
M. Wt: 257.04 g/mol
InChI Key: ODXRNFSDBWGNEG-UHFFFAOYSA-N
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Description

6-Bromo-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 5th position on the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitroindolin-2-one typically involves the bromination and nitration of indolin-2-one. The process begins with the bromination of indolin-2-one using bromine or a brominating agent under controlled conditions. This is followed by nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective introduction of the bromine and nitro groups at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-nitroindolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The indolin-2-one core can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: New derivatives with different substituents replacing the bromine or nitro groups.

    Reduction Reactions: Amino derivatives formed by the reduction of the nitro group.

    Oxidation Reactions: Oxidized derivatives of the indolin-2-one core.

Scientific Research Applications

Comparison with Similar Compounds

    5-Nitroindolin-2-one: Lacks the bromine substituent but shares similar biological activities.

    6-Bromoindolin-2-one: Lacks the nitro group but retains the bromine substituent.

    5-Bromo-6-nitroindolin-2-one: A positional isomer with the bromine and nitro groups swapped.

Uniqueness: 6-Bromo-5-nitroindolin-2-one is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with specific molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

6-bromo-5-nitro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXRNFSDBWGNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437765
Record name 6-BROMO-5-NITROINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557093-47-7
Record name 6-Bromo-1,3-dihydro-5-nitro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557093-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-BROMO-5-NITROINDOLIN-2-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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